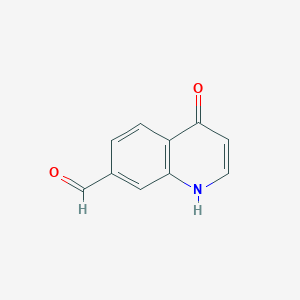
4-Hydroxyquinoline-7-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxyquinoline-7-carboxaldehyde is a heterocyclic compound that belongs to the quinoline family. Quinolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of both hydroxyl and aldehyde functional groups in this compound makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyquinoline-7-carboxaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of aniline derivatives with aldehydes and ketones in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials . These methods often require careful control of reaction conditions, such as temperature and pH, to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Catalysts and solvents are chosen to optimize reaction rates and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyquinoline-7-carboxaldehyde undergoes various chemical reactions, including:
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-Hydroxyquinoline-7-carboxylic acid.
Reduction: 4-Hydroxyquinoline-7-methanol.
Substitution: 4-Alkoxyquinoline-7-carboxaldehyde.
Scientific Research Applications
4-Hydroxyquinoline-7-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of dyes, pigments, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-Hydroxyquinoline-7-carboxaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This compound can also chelate metal ions, disrupting metal-dependent biological processes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
7-Hydroxyquinoline: Lacks the hydroxyl group at the 4-position, affecting its chemical properties and reactivity.
8-Hydroxyquinoline: Known for its strong metal-chelating properties, used in different applications compared to 4-Hydroxyquinoline-7-carboxaldehyde.
Uniqueness
This compound is unique due to the presence of both hydroxyl and aldehyde groups, which confer distinct reactivity and versatility. This dual functionality allows it to participate in a broader range of chemical reactions and makes it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C10H7NO2 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
4-oxo-1H-quinoline-7-carbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-6-7-1-2-8-9(5-7)11-4-3-10(8)13/h1-6H,(H,11,13) |
InChI Key |
UJCXNWJCDFCIAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)NC=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




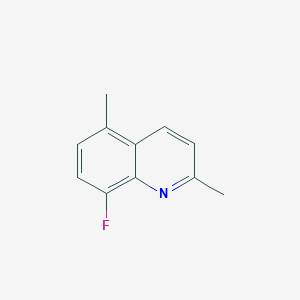
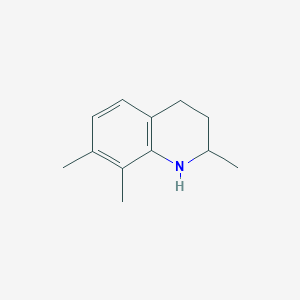
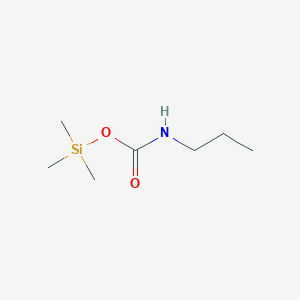
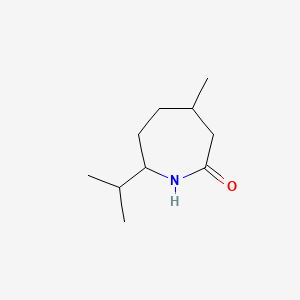

![(NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11914709.png)
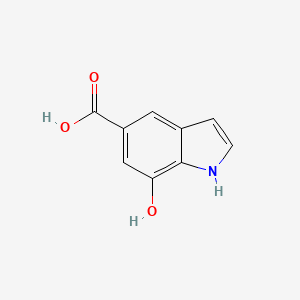


![(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol](/img/structure/B11914730.png)


